Methyl1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3S and a molecular weight of 231.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxylate ester group, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine-2-carboxylic acid with 3-(methylsulfanyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Characterized by the presence of a methylsulfanyl group.
Methyl 1-[3-(ethylsulfanyl)propanoyl]pyrrolidine-2-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Methyl 1-[3-(methylsulfanyl)butanoyl]pyrrolidine-2-carboxylate: Similar structure but with a butanoyl moiety instead of a propanoyl moiety.
Uniqueness
Methyl 1-[3-(methylsulfanyl)propanoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, enhances its potential for oxidation and substitution reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17NO3S |
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Molecular Weight |
231.31 g/mol |
IUPAC Name |
methyl 1-(3-methylsulfanylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H17NO3S/c1-14-10(13)8-4-3-6-11(8)9(12)5-7-15-2/h8H,3-7H2,1-2H3 |
InChI Key |
PDHQHUZIIQKLAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CCSC |
Origin of Product |
United States |
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